Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorobenzoyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.
Formation of Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The benzothiazole core can interact with nucleic acids or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzoyl)benzothiazole: Lacks the methyl ester group but has similar biological activities.
Methyl 2-(2-benzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to the presence of both the fluorobenzoyl group and the methyl ester, which can enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-6-4-5-7-14(13)20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWSDFWZUVDZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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